Cas no 895851-01-1 (7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 化学的及び物理的性質
名前と識別子
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- 7-(4-fluorophenyl)-6-(4-methoxyphenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
- 7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- F3234-1084
- 895851-01-1
- AKOS005542434
- AKOS005185933
- 7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one
- 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-
- 7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
-
- インチ: 1S/C21H16FN5O3/c1-25-18-17(19(28)24-21(25)29)26-11-16(12-3-5-13(22)6-4-12)27(20(26)23-18)14-7-9-15(30-2)10-8-14/h3-11H,1-2H3,(H,24,28,29)
- InChIKey: YNCWVAFUDUHJSW-UHFFFAOYSA-N
- ほほえんだ: N12C=C(C3=CC=C(F)C=C3)N(C3=CC=C(OC)C=C3)C1=NC1=C2C(=O)NC(=O)N1C
計算された属性
- せいみつぶんしりょう: 405.12371755g/mol
- どういたいしつりょう: 405.12371755g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 3
- 複雑さ: 680
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3234-1084-10μmol |
7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
895851-01-1 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3234-1084-20μmol |
7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
895851-01-1 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3234-1084-2mg |
7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
895851-01-1 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3234-1084-10mg |
7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
895851-01-1 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3234-1084-1mg |
7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
895851-01-1 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3234-1084-20mg |
7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
895851-01-1 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3234-1084-25mg |
7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
895851-01-1 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3234-1084-40mg |
7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
895851-01-1 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3234-1084-5mg |
7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
895851-01-1 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3234-1084-30mg |
7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
895851-01-1 | 90%+ | 30mg |
$119.0 | 2023-04-26 |
7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dioneに関する追加情報
7-(4-Fluorophenyl)-8-(4-Methoxyphenyl)-1-Methyl-1H,2H,3H,4H,8H-Imidazo[1,2-g]purine-2,4-dione: A Comprehensive Overview
7-(4-Fluorophenyl)-8-(4-Methoxyphenyl)-1-Methyl-1H,2H,3H,4H,8H-Imidazo[1,2-g]purine-2,4-dione is a highly specialized compound with the CAS Registry Number 895851-01-1. This compound belongs to the class of imidazo purines, which are known for their unique structural features and potential biological activities. The molecule is characterized by a fused imidazole and purine ring system with substituted phenyl groups at positions 7 and 8. The presence of fluorine and methoxy groups on these phenyl rings introduces additional electronic and steric effects that can influence its pharmacological properties.
The synthesis of 7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-imidazo[1,2-g]purine-2,4-dione involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthetic pathway to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. The compound's structure has been confirmed through advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring its structural integrity for further studies.
One of the most promising applications of this compound lies in its potential as a bioactive agent. Preclinical studies have demonstrated that 7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-imidazo[1,2-g]purine-2,4-dione exhibits selective activity against various cancer cell lines. Its ability to inhibit key enzymes involved in cell proliferation and apoptosis makes it a valuable candidate for anticancer drug development. Additionally, recent research has highlighted its potential as a modulator of cellular signaling pathways, particularly those involving the PI3K/AKT/mTOR axis, which is often dysregulated in malignant tumors.
The substitution patterns on the phenyl rings play a critical role in determining the compound's bioactivity. The fluorophenyl group at position 7 contributes to increased lipophilicity and improved membrane permeability, while the methoxyphenyl group at position 8 enhances solubility and stability. These properties are essential for designing drugs with optimal pharmacokinetic profiles. Furthermore, the methyl group at position 1 stabilizes the imidazo purine core by inducing partial aromaticity and modulating hydrogen bonding interactions.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding affinities with various protein targets, including kinases and receptors. For example, molecular dynamics simulations have revealed that 7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-imidazo[1,2-g]purine-2,4-dione forms stable interactions with the ATP-binding pocket of certain kinase enzymes due to its planar structure and complementary electrostatic interactions.
In terms of therapeutic applications, this compound has shown promise in preclinical models of neurodegenerative diseases such as Alzheimer's disease. Its ability to scavenge reactive oxygen species (ROS) and inhibit acetylcholinesterase (AChE) suggests potential neuroprotective effects. Moreover, its dual inhibitory activity against both AChE and butyrylcholinesterase (BuChE) makes it a versatile candidate for developing multi-target-directed ligands (MTDLs) for Alzheimer's therapy.
Another area of interest is its role in inflammation and immune modulation. Studies have shown that 7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-imidazo[1,2-g]purine-2,4-dione can suppress pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory activity is attributed to its ability to inhibit NF-kappa B signaling pathways and modulate toll-like receptor (TLR) expression.
The development of analogs based on this compound has further expanded its therapeutic potential. Researchers have explored substituent variations on both phenyl rings to optimize bioactivity while minimizing off-target effects. For instance, replacing the methoxy group with other electron-donating or withdrawing groups has been shown to significantly alter the compound's pharmacokinetic properties without compromising its efficacy.
In conclusion,7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1-methyl-imidazo[1
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